
5-Nitrobenzofuran-2-carboxylic acid
Overview
Description
5-Nitrobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5NO5. It is a derivative of benzofuran, characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzofuran-2-carboxylic acid typically involves the nitration of benzofuran-2-carboxylic acid. One common method includes the reaction of benzofuran-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 5-Aminobenzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Esterification: 5-Nitrobenzofuran-2-carboxylate esters.
Scientific Research Applications
Biological Activities
5-Nitrobenzofuran-2-carboxylic acid exhibits significant biological activities, making it a candidate for various therapeutic applications:
Antibacterial Activity
Recent studies have highlighted the potential of NBCA in combating multidrug-resistant bacteria. This compound has been evaluated for its ability to inhibit bacterial growth through various mechanisms, including targeting virulence factors.
- Case Study : A fragment-based approach identified NBCA derivatives that showed weak affinity for E. coli DsbA, a novel drug target for selective antivirulence compounds. These derivatives were synthesized and tested for their binding affinities using NMR techniques .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Benzofuran derivatives, including those based on NBCA, have demonstrated cytotoxic effects against several cancer cell lines.
- Case Study : A series of benzofuran derivatives were synthesized and tested against human ovarian cancer cell lines. The results indicated significant inhibition rates against various cancer types, suggesting that modifications to the benzofuran core could enhance anticancer activity .
Anti-inflammatory Effects
Research indicates that NBCA derivatives may act as selective adenosine A2A receptor antagonists, which are important in managing inflammatory responses.
- Case Study : Derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Some compounds showed promising results in inhibiting pro-inflammatory cytokines in vitro .
Summary of Applications
The applications of this compound can be summarized as follows:
Mechanism of Action
The mechanism of action of 5-Nitrobenzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Aminobenzofuran-2-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
5-Nitrobenzofuran: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 5-Nitrobenzofuran-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in synthesis and research .
Biological Activity
5-Nitrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antibacterial properties, potential anticancer effects, and underlying biochemical mechanisms, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a benzofuran core with a nitro group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of the nitro group is particularly noteworthy as it is often associated with antimicrobial properties, making this compound a candidate for further pharmacological studies.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity. Preliminary studies suggest that it may interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. The compound's efficacy against specific pathogens remains to be fully elucidated but is promising based on initial findings.
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Anticancer Potential
The anticancer activity of benzofuran derivatives has garnered increasing attention, and this compound is no exception. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against ovarian cancer cells.
Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on human ovarian cancer cell lines. The results indicated an IC50 value of approximately 12 µM, suggesting potent growth inhibitory effects.
Cell Line | IC50 (µM) | Inhibition Rate (%) at 10 µM |
---|---|---|
A2780 | 12 | 65 |
OVCAR-3 | 11 | 70 |
SKOV3 | 14 | 60 |
The biological activities of this compound can be attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : It may affect the integrity of bacterial cell membranes, leading to cell lysis.
- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzofuran derivatives:
Compound | Main Activity | IC50/Minimum Inhibition Concentration |
---|---|---|
Benzofuran-2-carboxylic acid | Moderate antibacterial | N/A |
5-Aminobenzofuran-2-carboxylic acid | Strong anticancer | IC50 = 8 µM |
5-Nitrobenzofuran | Weak antibacterial | N/A |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-Nitrobenzofuran-2-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration of benzofuran-2-carboxylic acid precursors. For example, nitration can be performed using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
- Key Data :
Route | Reagents | Yield (%) | Purity | Reference |
---|---|---|---|---|
Direct nitration | HNO₃/H₂SO₄ | 65–75 | >95% | |
Multi-step synthesis | KNO₃, H₂SO₄ | 80 | >98% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group deshielding effects) and confirms carboxylic acid proton (~12–14 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
- LC-MS : Confirms molecular ion ([M-H]⁻ at m/z 222.02) and fragmentation patterns .
Q. What are the typical applications of this compound in medicinal chemistry research?
- Methodological Answer : The nitro group enhances electrophilicity, making it a precursor for pharmacologically active derivatives (e.g., kinase inhibitors or antimicrobial agents). The carboxylic acid moiety allows conjugation with amines via EDC/NHS coupling .
Advanced Research Questions
Q. How can substituent effects influence the reactivity and regioselectivity in the synthesis of nitro-substituted benzofuran carboxylic acids?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) at the 5-position can direct nitration to the 4-position via meta-directing effects. Computational studies (DFT) predict charge distribution, guiding synthetic design. For example, steric hindrance from bulky substituents may reduce yields by 10–15% .
Q. What strategies can mitigate competing side reactions during the nitration of benzofuran-2-carboxylic acid derivatives?
- Methodological Answer :
- Temperature Control : Slow addition of nitrating agents at <5°C minimizes di-nitration.
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Protecting Groups : Temporarily esterify the carboxylic acid to prevent sulfonation .
Q. How can computational chemistry be applied to predict the electronic effects of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group resonance effects, predicting electrophilic attack sites. Molecular electrostatic potential (MEP) maps show electron-deficient regions, correlating with experimental nitration regiochemistry .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
5-nitro-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWLHXJPIKJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363111 | |
Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-12-3 | |
Record name | 5-Nitrobenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10242-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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